molecular formula C8H3BrINO2 B1410277 4-Bromo-3-cyano-5-iodobenzoic acid CAS No. 1806850-61-2

4-Bromo-3-cyano-5-iodobenzoic acid

Cat. No.: B1410277
CAS No.: 1806850-61-2
M. Wt: 351.92 g/mol
InChI Key: YQQNIJHGKWQPAR-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C8H3BrINO2 and a molecular weight of 351.92 g/mol This compound is characterized by the presence of bromine, iodine, and cyano functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-iodobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyanation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions are commonly employed to form carbon-carbon bonds.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the benzoic acid moiety can undergo oxidation to form corresponding derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Sonogashira Coupling: Involves the use of palladium and copper catalysts with alkynes.

    Reduction: Employs reducing agents like lithium aluminum hydride (LiAlH4) for the cyano group.

Major Products Formed

    Phenyl (3-bromo-5-iodo)benzoate: Formed via esterification reactions.

    Methyl 3-bromo-5-iodobenzoate: Another ester derivative obtained through methylation.

Scientific Research Applications

4-Bromo-3-cyano-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the cyano group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.

    4-Chloro-3-cyano-5-iodobenzoic acid: Substitutes bromine with chlorine, altering its reactivity and applications.

Uniqueness

4-Bromo-3-cyano-5-iodobenzoic acid stands out due to the combination of bromine, iodine, and cyano groups, which confer unique reactivity and potential for diverse applications in synthetic chemistry and beyond.

Properties

IUPAC Name

4-bromo-3-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-7-5(3-11)1-4(8(12)13)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQNIJHGKWQPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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